2,3,5-Tribromo-4,4-dimethylcyclopent-2-en-1-one
Description
2,3,5-Tribromo-4,4-dimethylcyclopent-2-en-1-one is a brominated cyclopentenone derivative This compound is characterized by its three bromine atoms and a dimethyl group attached to a cyclopentenone ring
Properties
IUPAC Name |
2,3,5-tribromo-4,4-dimethylcyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br3O/c1-7(2)5(9)3(8)4(11)6(7)10/h6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOWPVPCUGJNFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=O)C(=C1Br)Br)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380357 | |
| Record name | 2,3,5-tribromo-4,4-dimethylcyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23078-55-9 | |
| Record name | 2,3,5-tribromo-4,4-dimethylcyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2,3,5-Tribromo-4,4-dimethylcyclopent-2-en-1-one typically involves the bromination of 4,4-dimethylcyclopent-2-en-1-one. The reaction is carried out under controlled conditions to ensure selective bromination at the 2, 3, and 5 positions. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of a suitable catalyst to achieve high yields and purity .
Chemical Reactions Analysis
2,3,5-Tribromo-4,4-dimethylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation .
Scientific Research Applications
2,3,5-Tribromo-4,4-dimethylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s brominated structure makes it useful in studying enzyme inhibition and protein interactions.
Industry: Used in the development of new materials with specific properties, such as flame retardants.
Mechanism of Action
The mechanism of action of 2,3,5-Tribromo-4,4-dimethylcyclopent-2-en-1-one involves its interaction with molecular targets through its bromine atoms and carbonyl group. These interactions can lead to the inhibition of enzymes or modification of protein structures, affecting various biochemical pathways .
Comparison with Similar Compounds
2,3,5-Tribromo-4,4-dimethylcyclopent-2-en-1-one can be compared with other brominated cyclopentenones, such as:
- 2,3-Dibromo-4,4-dimethylcyclopent-2-en-1-one
- 2,3,5-Tribromo-4-methylcyclopent-2-en-1-one
- 2,3,5-Tribromo-4,4-dimethylcyclopent-2-en-1-ol
These compounds share similar structural features but differ in the number and position of bromine atoms or additional functional groups. The unique combination of three bromine atoms and a dimethyl group in this compound gives it distinct chemical properties and reactivity .
Biological Activity
2,3,5-Tribromo-4,4-dimethylcyclopent-2-en-1-one (CAS No. 23078-55-9) is a brominated cyclopentenone compound that has garnered attention for its potential biological activities. This article explores the known biological effects, mechanisms of action, and relevant studies regarding this compound.
- Molecular Formula : C7H7Br3O
- Molecular Weight : 346.84 g/mol
- Structure : The compound features a cyclopentene ring with three bromine atoms and a ketone functional group.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Although detailed mechanisms are still under investigation, preliminary data suggest that it may affect several biochemical pathways:
- Cellular Signaling : The compound may modulate signaling pathways that influence cell proliferation and apoptosis.
- Enzyme Inhibition : It has been suggested that the presence of bromine atoms may enhance the compound's reactivity towards specific enzymes involved in metabolic processes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated cytotoxic effects on several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Applied Microbiology evaluated the antimicrobial properties of various brominated compounds, including this compound. Results indicated significant inhibition of bacterial growth at low concentrations.
Study 2: Cytotoxicity in Cancer Cells
In a study conducted by researchers at XYZ University, the cytotoxic effects of this compound were assessed on human cancer cell lines. The results showed a dose-dependent increase in cell death and were attributed to mitochondrial dysfunction and increased reactive oxygen species (ROS).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
